molecular formula C15H11BrN2O3 B11690686 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide

Cat. No.: B11690686
M. Wt: 347.16 g/mol
InChI Key: NNWZSCVMHJCCPN-CAOOACKPSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of certain enzymes by binding to their active sites. The compound’s Schiff base structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromobenzohydrazide is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for forming stable metal complexes and interacting with biological targets in a specific manner .

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-bromobenzamide

InChI

InChI=1S/C15H11BrN2O3/c16-12-4-2-11(3-5-12)15(19)18-17-8-10-1-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+

InChI Key

NNWZSCVMHJCCPN-CAOOACKPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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